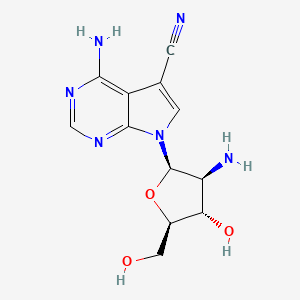
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline: is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.2 g/mol . This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps :
Starting Material: The synthesis begins with 8-bromo-5,6-difluoro-2-methylquinoline.
Reaction Solvent: The starting material is added to a reaction solvent and heated with stirring until dissolved.
Catalyst Addition: Anhydrous sodium acetate and a catalyst are added to the solution.
Hydrogenation: Hydrogen is introduced for the reaction after nitrogen replacement.
Filtration and Evaporation: The reaction mixture is filtered, and the solvent is evaporated to obtain a crude product.
Purification: The crude product is dissolved, extracted, separated, dried, and evaporated to remove the solvent, yielding the refined product.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and the use of high-performance liquid chromatography for detection and purification .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of fully reduced tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents targeting various diseases .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the fluorine and methyl substitutions.
5,6-Difluoro-1,2,3,4-tetrahydroquinoline: A closely related compound with similar fluorine substitutions but different structural configuration.
Uniqueness: 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5,6-difluoro-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11F2N/c1-13-5-4-8-7(6-13)2-3-9(11)10(8)12/h2-3H,4-6H2,1H3 |
InChI Key |
HCEFWCQTHFNDFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)
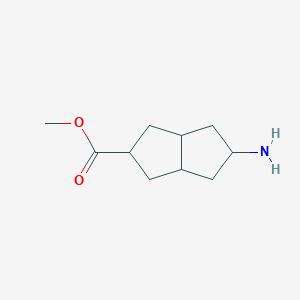

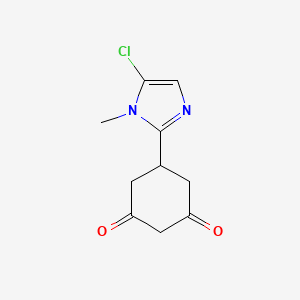

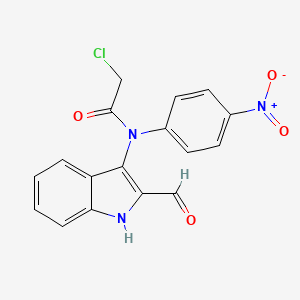

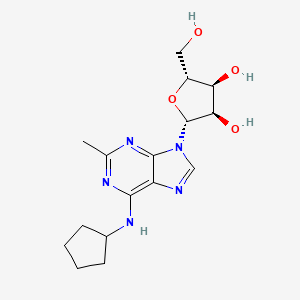

![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)
